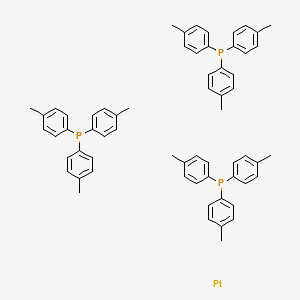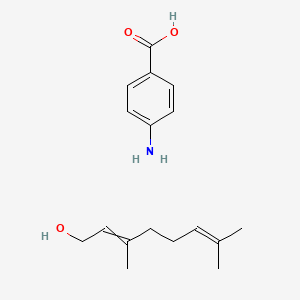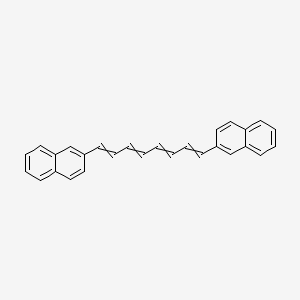
2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is a complex organic compound characterized by its unique structure, which includes a central octa-1,3,5,7-tetraene unit flanked by two naphthalene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with octa-1,3,5,7-tetraene precursors. One common method is the Wittig condensation, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product . Another method is the Hofmann elimination, which is used to prepare the octa-1,3,5,7-tetraene unit .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the octa-1,3,5,7-tetraene unit to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce saturated hydrocarbons.
科学研究应用
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: The compound serves as a model system for studying conjugated systems and their electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and other biomedical applications.
作用机制
The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene exerts its effects is primarily related to its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
相似化合物的比较
Similar Compounds
1,3,5,7-Octatetraene: A simpler conjugated system without the naphthalene groups.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar structure but with phenyl groups instead of naphthalene.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups on the octatetraene unit.
Uniqueness
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is unique due to the presence of naphthalene groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient electron transport are crucial.
属性
CAS 编号 |
40561-05-5 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
2-(8-naphthalen-2-ylocta-1,3,5,7-tetraenyl)naphthalene |
InChI |
InChI=1S/C28H22/c1(3-5-11-23-17-19-25-13-7-9-15-27(25)21-23)2-4-6-12-24-18-20-26-14-8-10-16-28(26)22-24/h1-22H |
InChI 键 |
IGNHKGMOVVGKCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=CC=CC=CC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


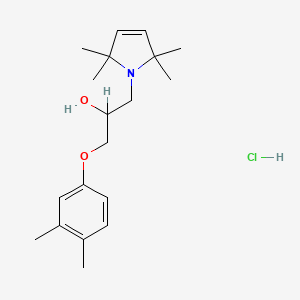
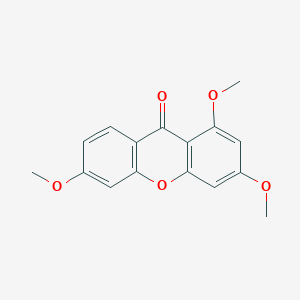
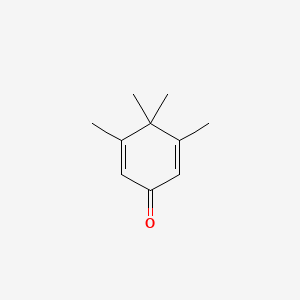
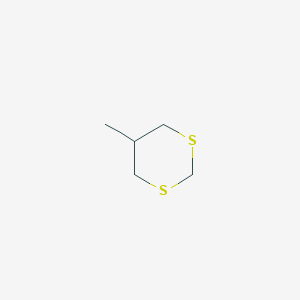
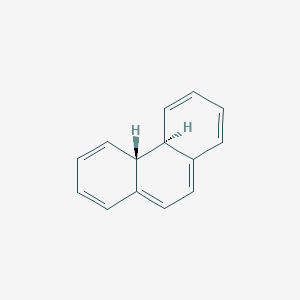
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
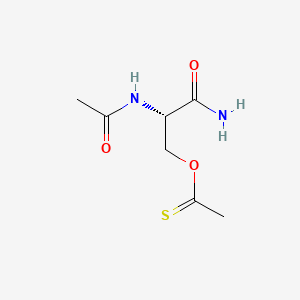
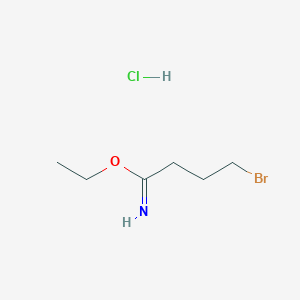
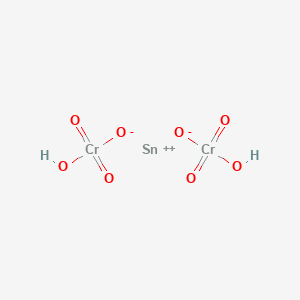
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
